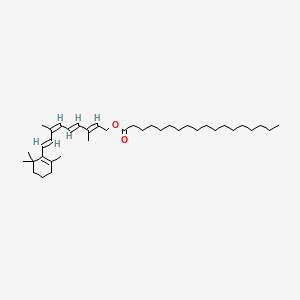
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol, also known as ACBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACBT is a triol derivative of cyclohexene, and it has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol is not fully understood, but it is believed to be related to its ability to inhibit enzymes involved in various cellular processes. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several biochemical and physiological effects. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress. In addition, 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol in lab experiments is its potential therapeutic applications. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. Another advantage is its stability, as it can be stored for long periods without degradation. One of the limitations of using 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol in lab experiments is its high cost, as it is a complex compound that requires several reagents for synthesis.
Future Directions
There are several future directions for the research of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action, as it is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol for therapeutic use.
Synthesis Methods
The synthesis of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol is a multi-step process that involves the reaction of cyclohexene with several reagents. The first step involves the oxidation of cyclohexene to cyclohexene oxide, followed by the reaction of cyclohexene oxide with ammonia to form 6-amino-4-cyclohexene-1-ol. The final step involves the reaction of 6-amino-4-cyclohexene-1-ol with periodate to form 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol.
Scientific Research Applications
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. Several studies have shown that 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol can inhibit the growth of cancer cells and induce apoptosis. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(1R,2S,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJLHDDMNNFKNT-KCDKBNATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@@H]([C@@H]([C@H]1N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

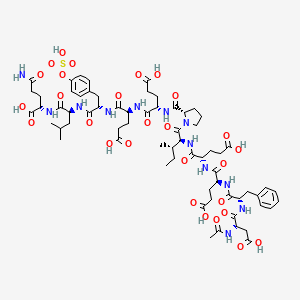

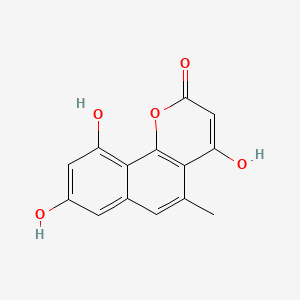
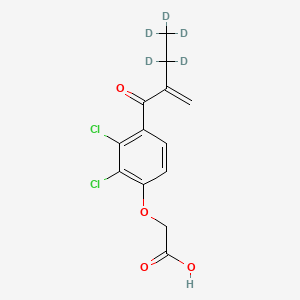

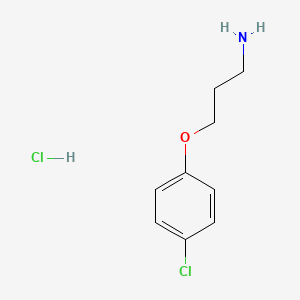


![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

